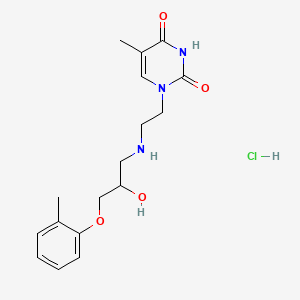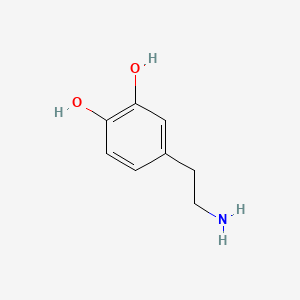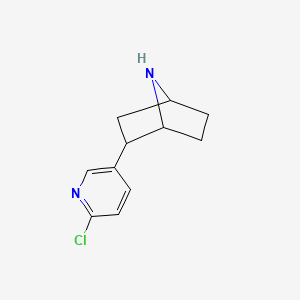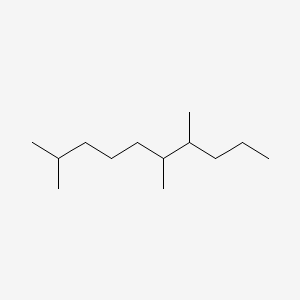
2,6,7-Trimethyldecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,7-trimethyldecane is a branched alkane consisting of decane bearing three methyl substituents at positions 2, 6 and 7.
belongs to the class of organic compounds known as branched alkanes. These are acyclic branched hydrocarbons having the general formula CnH2n+2. Thus, is considered to be a hydrocarbon lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, is primarily located in the membrane (predicted from logP). Outside of the human body, can be found in pulses. This makes a potential biomarker for the consumption of this food product.
Wissenschaftliche Forschungsanwendungen
Biomarker Discovery in Diabetes
- Metabolomics for Diabetes Diagnosis : The metabolomic analysis of exhaled breath using gas chromatography-mass spectrometry (GC-MS) has identified 2,6,7-Trimethyldecane as a potential biomarker for diagnosing Type 2 diabetes mellitus. This compound, along with others, was found in higher concentrations in diabetic patients compared to healthy controls (Yan et al., 2014).
Chemical Corrosion Inhibition
- Corrosion Inhibition in Metals : Research on spirocyclopropane derivatives, which may include compounds similar to 2,6,7-Trimethyldecane, shows their effectiveness in inhibiting corrosion of mild steel in acidic environments. These compounds demonstrate the potential of certain organic molecules in protecting metals against corrosion (Chafiq et al., 2020).
Advances in Fluorescent Molecules
- Latent Fluorophores Based on Trimethyl Lock : The development of new fluorescent molecules using the trimethyl lock mechanism, which might include structures like 2,6,7-Trimethyldecane, provides significant advantages in biological research and practical applications. These fluorophores show potential in various scientific fields due to their unique properties (Chandran et al., 2005).
Organoelement Chemistry
- Hydrogallation of Alkynes : The study of hydrogallation involving trimethylsilylethynylbenzenes, which are structurally related to 2,6,7-Trimethyldecane, reveals insights into the formation of organoelement compounds. These findings are relevant to the development of new materials and chemical processes (Uhl & Claesener, 2008).
Supramolecular Chemistry
- Ligand Synthesis Using Trimethyltin Compounds : Research in supramolecular chemistry has utilized compounds like 2,6-bis(trimethyltin)pyridine, which are related to 2,6,7-Trimethyldecane, for creating ligands in complex chemical structures. This work contributes to the advancement of chemical synthesis and molecular engineering (Schubert & Eschbaumer, 1999).
Biodegradable Biomaterials
- Biodegradable Polymers and Biomaterials : Studies on biodegradable carbonyl polymers, which may involve compounds akin to 2,6,7-Trimethyldecane, focus on applications in medical devices. These polymers offer potential solutions for environmentally friendly and medically safe materials (Fukushima, 2016).
Eigenschaften
CAS-Nummer |
62108-25-2 |
|---|---|
Produktname |
2,6,7-Trimethyldecane |
Molekularformel |
C13H28 |
Molekulargewicht |
184.36 g/mol |
IUPAC-Name |
2,6,7-trimethyldecane |
InChI |
InChI=1S/C13H28/c1-6-8-12(4)13(5)10-7-9-11(2)3/h11-13H,6-10H2,1-5H3 |
InChI-Schlüssel |
OBRONVGOGGDKLB-UHFFFAOYSA-N |
SMILES |
CCCC(C)C(C)CCCC(C)C |
Kanonische SMILES |
CCCC(C)C(C)CCCC(C)C |
Andere CAS-Nummern |
62108-25-2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



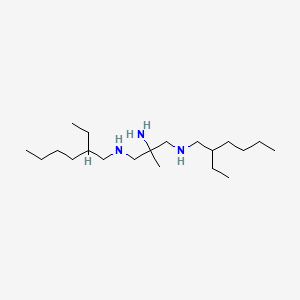
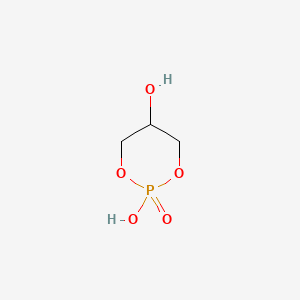
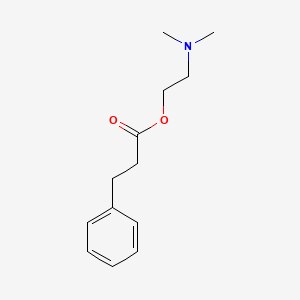
![1-[4-(2-Methylpropoxy)phenyl]-3-(1-piperidinyl)-1-propanone](/img/structure/B1211558.png)
![(3R,8S,9S,10S,11S,13S,14S)-3,11-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1211562.png)
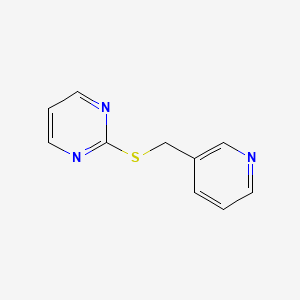
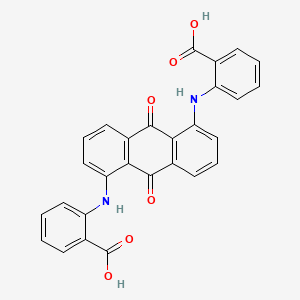
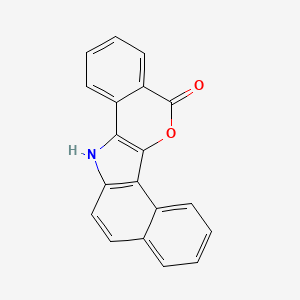
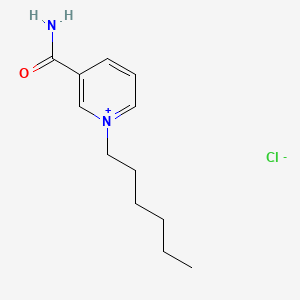
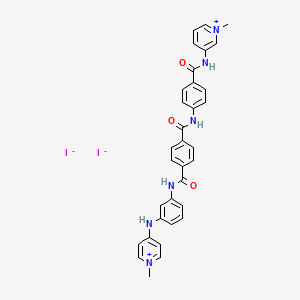
![(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[[2-(2-aminobutanoylamino)-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]-2-[[(2S)-2-[[(2R,3R)-3-methyl-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]butanediamide](/img/structure/B1211574.png)
